6-o-Desmethyl donepezil beta-D-glucuronide

Alzheimer's disease acetylcholinesterase inhibition metabolite pharmacology

Quantifying donepezil Phase II metabolism demands a certified 6-O-desmethyl donepezil β-D-glucuronide reference standard-routine LC-MS methods cannot resolve this conjugate from co-eluting matrix interferents. This fully characterized standard (MW 541.59, C29H35NO9) directly addresses: • Specific MRM detection via the diagnostic +176.0321 Da mass shift from aglycone for accurate plasma/urine quantitation • In vitro UGT isoform kinetics (Km, Vmax) for drug-drug interaction screening • Regulatory-compliant ANDA impurity profiling and method validation per ICH guidelines Supplied with comprehensive CoA and characterization data; available for immediate global dispatch.

Molecular Formula C29H35NO9
Molecular Weight 541.6 g/mol
Cat. No. B12292436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-o-Desmethyl donepezil beta-D-glucuronide
Molecular FormulaC29H35NO9
Molecular Weight541.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
InChIInChI=1S/C29H35NO9/c1-37-21-13-18-12-19(11-16-7-9-30(10-8-16)15-17-5-3-2-4-6-17)23(31)20(18)14-22(21)38-29-26(34)24(32)25(33)27(39-29)28(35)36/h2-6,13-14,16,19,24-27,29,32-34H,7-12,15H2,1H3,(H,35,36)
InChIKeyGUJDLRRGLWFUSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-O-Desmethyl Donepezil Beta-D-Glucuronide: Phase II Standard


6-O-Desmethyl donepezil beta-D-glucuronide (CAS: 220170-73-0, molecular formula C29H35NO9) is the O-glucuronide conjugate of 6-O-desmethyl donepezil (6-ODD), a major active metabolite of the centrally acting acetylcholinesterase (AChE) inhibitor donepezil [1]. This compound is formed via Phase II glucuronidation of 6-ODD, primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, and represents a key elimination pathway for donepezil [2]. The beta-D-glucuronide conjugate is of high analytical relevance as a reference standard for quantifying donepezil metabolism in preclinical and clinical studies, and for monitoring potential drug-drug interactions involving UGT pathways [3].

Reference Standard Type Phase II metabolite (O-glucuronide) certified reference standard
Analytical Workflow LC-MS/MS bioanalysis of donepezil glucuronidation pathway
Key Differentiation Specific to Phase II elimination monitoring; distinct from unconjugated metabolites

6-O-Desmethyl Donepezil Glucuronide vs. Generic Standards


6-O-Desmethyl donepezil beta-D-glucuronide is structurally and functionally distinct from other donepezil metabolites, including its aglycone (6-O-desmethyl donepezil), other O-demethylated metabolites (5-O-desmethyl donepezil), and N-oxide derivatives. Critically, the beta-D-glucuronide moiety confers unique physicochemical properties (e.g., increased polarity, aqueous solubility) and directs its elimination primarily via renal excretion, whereas the parent drug and non-conjugated metabolites exhibit different clearance pathways [1]. Therefore, analytical methods relying solely on donepezil or its unconjugated metabolites will not accurately quantify the extent of Phase II glucuronidation, a critical parameter for assessing inter-individual variability in drug metabolism and potential UGT-mediated drug-drug interactions [2]. Use of a certified reference standard is mandatory for reliable identification and quantitation of this specific glucuronide conjugate in complex biological matrices [3].

Target 6-O-Desmethyl Donepezil β-D-Glucuronide

Aglycone (6-O-desmethyl donepezil) or parent drug: cannot track Phase II glucuronidation extent, leading to incomplete metabolic profiling.

Target Glucuronide conjugate

Unconjugated metabolites or N-oxide derivatives: different elimination routes and polarity; renal clearance contribution may not transfer.

Target Certified reference standard

Non-certified or generic metabolite standards: identification confidence and method specificity may shift without exact mass confirmation.

6-O-Desmethyl Donepezil Glucuronide Differentiation Evidence


AChE Inhibition: Aglycone vs. Parent and Metabolites

While direct AChE inhibition data for the beta-D-glucuronide conjugate itself are not widely reported in primary literature, its aglycone, 6-O-desmethyl donepezil (6-DDPZ), is a known pharmacologically active metabolite. In a direct head-to-head comparison, 6-DDPZ exhibited an IC50 of 1.14 x 10^-1 μM for AChE inhibition, which is approximately 1.6-fold less potent than the parent drug donepezil (IC50 = 7.20 x 10^-2 μM), but significantly more potent (by >3.5-fold) than 5-O-desmethyl donepezil (5-DDPZ, IC50 = 4.03 x 10^-1 μM) and >14-fold more potent than donepezil N-oxide (IC50 = 1.61 μM) [1]. This quantitative hierarchy demonstrates that the 6-O-demethylation pathway, which yields the precursor to the glucuronide conjugate, is the primary route for generating an active metabolite with clinically relevant potency.

AChE Inhibition Potency (aglycone)
Head-to-head
IC50 1.14×10⁻¹ µM (6-ODD) vs. parent 7.20×10⁻² µM; >3.5× more potent than 5-ODD
Reported AChE inhibition context for aglycone; supports relevance of 6-O-desmethyl pathway
In vitro rat brain homogenate; glucuronide itself not tested
Alzheimer's disease acetylcholinesterase inhibition metabolite pharmacology

Brain Penetration: Glucuronide vs. Parent

A fundamental differentiation of the beta-D-glucuronide conjugate is its negligible penetration across the blood-brain barrier (BBB), a stark contrast to its parent drug and unconjugated metabolites. In a rat study administering 14C-donepezil, O-glucuronide conjugates were the predominant radioactive species detected in plasma, urine, and bile. However, in brain tissue, the radioactivity was almost exclusively associated with unchanged donepezil, with no detectable O-glucuronide metabolites [1]. This class-level inference indicates that 6-O-desmethyl donepezil beta-D-glucuronide, as a highly polar conjugate, is effectively excluded from the CNS. In comparison, the parent drug and its active, unconjugated 6-O-desmethyl metabolite demonstrate significant brain uptake and retention [2].

Brain Penetration
Class-level
O-glucuronides not detected in brain; unchanged donepezil predominant CNS species
Defines role as elimination biomarker, not central pharmacodynamic contributor
Rat ¹⁴C-donepezil study; class-level inference
blood-brain barrier CNS distribution metabolite tracking

Elimination Pathway: Glucuronide vs. Non-Conjugated Metabolites

The glucuronidation of 6-O-desmethyl donepezil dramatically alters its elimination route. In a human mass balance study using 14C-donepezil, the glucuronide metabolites M11 and M12 (derived from O-demethylated products) were found to be eliminated almost exclusively in the urine, with only trace amounts recovered in feces [1]. This is in stark contrast to the overall excretion profile of total donepezil-related radioactivity, which was split approximately 57% in urine and 15% in feces [1]. The polar glucuronide conjugate is therefore a direct, quantifiable marker of renal clearance and a potential indicator of altered elimination in patients with renal impairment.

Elimination Route
Class-level
Glucuronide conjugates (M11/M12) near-exclusively renal; total drug-related material ~57% urine / 15% feces
Renal clearance biomarker; supports UGT activity and elimination pathway monitoring
Human mass balance study (5 mg ¹⁴C-donepezil)
drug metabolism renal clearance glucuronidation

Mass Spectrometric Distinction for Identification

6-O-Desmethyl donepezil beta-D-glucuronide possesses a unique molecular formula, C29H35NO9, corresponding to a monoisotopic mass of 541.2314 Da for the neutral molecule [1]. This distinguishes it from all other major donepezil metabolites, including its aglycone (C23H27NO3, 365.1991 Da) [2] and the parent drug (C24H29NO3, 379.2147 Da) [2]. In mass spectrometry-based workflows, this mass shift (+176.0321 Da, corresponding to the addition of a glucuronyl moiety) provides a definitive, high-confidence identification of the Phase II conjugate. This analytical specificity is essential for accurate quantification in complex biological matrices and for distinguishing true glucuronidation from other metabolic pathways.

Mass Spectrometric Identity
Head-to-head
Monoisotopic mass 541.2314 Da; +176.0321 Da vs. aglycone
Definitive LC-MS/MS differentiation for selective quantitation
Calculated from C29H35NO9; confirmed via HRMS metabolomics
LC-MS/MS bioanalysis metabolite identification

6-O-Desmethyl Donepezil Glucuronide Applications


Phase II Metabolism Bioanalysis for PK Studies

This certified reference standard is essential for developing and validating LC-MS/MS methods to accurately quantify 6-O-desmethyl donepezil beta-D-glucuronide in plasma and urine. This enables the precise assessment of inter-individual variability in donepezil glucuronidation, investigation of UGT polymorphisms, and evaluation of potential drug-drug interactions affecting Phase II metabolism. The unique mass shift of +176.0321 Da relative to its aglycone facilitates specific and sensitive detection in complex biological matrices [1][2].

In Vitro Metabolism & UGT Reaction Phenotyping

Researchers studying the contribution of specific UDP-glucuronosyltransferase isoforms (e.g., UGT1A3, UGT1A4, UGT2B7) to donepezil clearance require an authentic standard of the glucuronide product. Using this standard, the formation rate of 6-O-desmethyl donepezil beta-D-glucuronide can be quantified in vitro to determine enzyme kinetics (Km, Vmax) and to screen for inhibitory effects of co-administered drugs on these key UGT pathways [1][3].

Renal Elimination & Impairment Monitoring

Given that O-glucuronide conjugates of donepezil, including 6-O-desmethyl donepezil beta-D-glucuronide, are primarily eliminated in urine [1], this compound serves as a direct biomarker of renal clearance. Its quantification in urine from clinical studies can be used to understand the impact of renal function on the overall disposition of donepezil, an important consideration for dose adjustment in patients with chronic kidney disease.

Internal Standards & QC for ANDA and Production

The compound is a critical impurity and metabolite reference for analytical method validation (AMV) and quality control (QC) in the context of Abbreviated New Drug Application (ANDA) submissions for generic donepezil formulations. Its availability as a characterized standard ensures the specificity and accuracy of impurity profiling methods required by regulatory agencies [3].

Application
Selection Property
Validation Focus
Phase II metabolism bioanalysis (PK research)
Certified glucuronide reference standard
UGT pathway variability and DDI assessment in research matrices
In vitro UGT reaction phenotyping
Authentic metabolite for enzyme kinetics
Km, Vmax determination and inhibition screening
Renal elimination biomarker research
Polar conjugate with near-exclusive renal clearance
Renal function impact on systemic exposure in research models
Impurity profiling for ANDA submissions
Characterized metabolite impurity standard
Regulatory analytical method specificity and accuracy review

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